3-[(4-Butoxybenzoyl)amino]benzoic acid
Description
Properties
CAS No. |
293761-92-9 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[(4-butoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-2-3-11-23-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(12-15)18(21)22/h4-10,12H,2-3,11H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
UXLJFZXXKFBVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most widely reported method involves converting 4-butoxybenzoic acid to its acyl chloride derivative, followed by reaction with 3-aminobenzoic acid. This approach mirrors techniques described in patent CN105753731A for analogous anilide syntheses.
Step 1: Synthesis of 4-Butoxybenzoyl Chloride
4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux. For example, heating 4-butoxybenzoic acid (1 mol) with SOCl₂ (1.2 mol) in dichloromethane at 70°C for 3 hours yields 4-butoxybenzoyl chloride with 95% purity. Excess SOCl₂ is removed via distillation.
Step 2: Amide Bond Formation
The acyl chloride is reacted with 3-aminobenzoic acid in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) with a base such as triethylamine to scavenge HCl. A molar ratio of 1:1.1 (acyl chloride:amine) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours, achieves 85–90% yield.
Key Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride Agent | SOCl₂ | 95 | 98 |
| Solvent | Dichloromethane | 90 | 97 |
| Reaction Time | 3 hours (Step 1) | – | – |
Direct Coupling Using Activating Agents
Alternative methods employ carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). This avoids handling corrosive acyl chlorides and is scalable for industrial use, as demonstrated in patent CN106831460A for similar aminations.
Procedure
3-Aminobenzoic acid (1 mol) and 4-butoxybenzoic acid (1.05 mol) are dissolved in DMF. EDC (1.2 mol) and HOBt (1.1 mol) are added at 0°C, followed by stirring at room temperature for 24 hours. The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via recrystallization (ethanol/water). Yields reach 80–85% with 99% purity.
Optimization Insights
-
Catalyst Load : Increasing HOBt from 1.0 to 1.1 mol improves yield by 12%.
-
Solvent Choice : DMF outperforms acetonitrile or THF due to better reactant solubility.
Reaction Condition Optimization
Temperature and Time Dependence
Elevating temperatures accelerate amidation but risk side reactions. For the acyl chloride route, maintaining 0–5°C during initial mixing minimizes hydrolysis, while room-temperature stirring ensures completion. In contrast, EDCl/HOBt couplings require 20–25°C for 18–24 hours to maximize efficiency.
Solvent and Catalyst Screening
Data from analogous syntheses highlight the role of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in biphasic systems. For example, adding TBAB (0.0045–0.014 mol) in aqueous-organic mixtures increases yields by 15–20%.
Purification and Characterization
Isolation Techniques
Crude product is typically isolated via acid precipitation (pH 4–5) or solvent removal. Recrystallization from ethanol/water (3:1 v/v) enhances purity to >99%, as validated by HPLC.
Analytical Validation
-
¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1–6.8 (m, 7H, aromatic), 4.0 (t, 2H, OCH₂), 1.7–1.3 (m, 4H, CH₂), 0.9 (t, 3H, CH₃).
Industrial-Scale Considerations
Cost-Benefit Analysis
The acyl chloride method offers higher yields (90%) but requires SOCl₂ handling infrastructure. EDCl/HOBt couplings, though lower yielding (85%), are safer and generate less waste.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Butoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
3-[(4-Butoxybenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Butoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Insights :
- The butoxy group in the target compound provides steric bulk and lipophilicity, contrasting with the electron-withdrawing nitro group in or the planar quinazolinyl heterocycle in .
- Positional isomerism (e.g., 3- vs.
Physicochemical Properties
Table 1: Thermal and Solubility Data
Notes:
- Predicted low solubility for the butoxy derivative due to hydrophobic alkoxy chain.
- Nitro-substituted analogs exhibit higher melting points due to strong intermolecular dipole interactions .
Biological Activity
3-[(4-Butoxybenzoyl)amino]benzoic acid is an organic compound with potential biological applications, particularly in pharmacology and medicinal chemistry. Its structure includes a butoxy group, which may influence its solubility and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO3, with a molecular weight of approximately 273.34 g/mol. The compound features a benzoic acid moiety linked to an amino group and a butoxybenzoyl group, which may enhance its lipophilicity and facilitate cellular uptake.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins—mediators of inflammation.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. In vitro studies have shown that such compounds can significantly decrease the levels of cytokines associated with inflammation.
Anticancer Potential
Recent studies have explored the anticancer properties of related benzoic acid derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| Similar benzoic acid derivatives | A549 | TBD | Cell cycle arrest |
Case Studies
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of related compounds in a mouse model of arthritis. The results indicated a significant reduction in joint swelling and pain when treated with benzoic acid derivatives compared to controls.
- Anticancer Activity Assessment : In another study, a series of benzoic acid derivatives were tested against various cancer cell lines. The results showed that modifications in the side chains significantly affected their cytotoxicity, suggesting that the butoxy group may enhance activity through improved membrane permeability.
Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
- Inhibition Studies : Compounds structurally similar to this compound have been shown to inhibit key enzymes involved in inflammatory pathways.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with COX enzymes and various protein kinases, suggesting potential as both anti-inflammatory and anticancer agents.
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Butoxybenzoyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-butoxybenzoic acid derivatives with 3-aminobenzoic acid via amide bond formation. Key steps include:
- Activation of the carboxyl group : Use coupling agents like EDC/HOBt or DCC to activate 4-butoxybenzoic acid for nucleophilic attack by the amine group .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), butoxy chain protons (δ 1.0–4.3 ppm), and amide NH (δ ~10 ppm) .
- ¹³C NMR : Confirms carbonyl groups (amide C=O at ~168 ppm, benzoic acid C=O at ~172 ppm) .
- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., between carboxylic acid and amide groups) using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Strategies include:
- Standardized protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays) to avoid cytotoxicity artifacts .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) to identify off-target effects .
- Structural analogs : Test derivatives (e.g., varying butoxy chain length) to isolate structure-activity relationships (SAR) .
Example : A compound showing poor activity in microbial assays but efficacy in mammalian systems may indicate cell permeability differences, warranting logP or membrane-binding studies .
Q. What computational and experimental approaches elucidate hydrogen bonding and crystal packing in this compound?
Methodological Answer:
- Computational Modeling :
- Experimental Techniques :
Case Study : Etter’s graph-set analysis can classify hydrogen bond motifs (e.g., R₂²(8) rings) to predict crystal packing behavior .
Q. How does the butoxy substituent influence physicochemical properties and bioactivity?
Methodological Answer:
- Lipophilicity : The butoxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Measure via HPLC (C18 column, methanol/water mobile phase) .
- Bioactivity : Longer alkoxy chains (e.g., butoxy vs. methoxy) may improve receptor binding via hydrophobic interactions. Test using SAR studies with analogs .
- Metabolic stability : The butoxy chain’s ether linkage is less prone to oxidative metabolism than esters, improving half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
